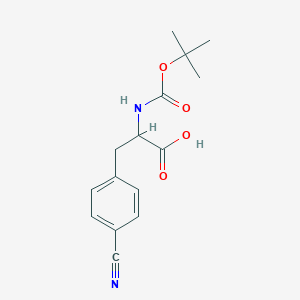

2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid

Übersicht

Beschreibung

2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid is an organic compound with a complex structure that includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, a cyano group, and a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or modify the cyano group or other functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

-

Peptide Synthesis :

- The Boc group allows for selective deprotection under mild acidic conditions, facilitating the assembly of peptides. This method is widely used in the synthesis of peptide-based drugs and biologically active peptides.

- Case Study: In a study involving the synthesis of cyclic peptides, 2-tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid was utilized as a key intermediate, demonstrating its utility in creating complex peptide architectures .

-

Drug Development :

- The compound serves as a precursor for developing novel opioid receptor modulators. Its structural analogs have been explored for their potential analgesic properties without the side effects associated with traditional opioids .

- Case Study: Research has shown that modifications to the amino acid structure can lead to compounds with enhanced selectivity and potency at opioid receptors, indicating a promising avenue for pain management therapies .

-

Bioconjugation :

- The cyano group can be exploited for bioconjugation reactions, allowing for the attachment of various biomolecules, such as antibodies or enzymes, enhancing the therapeutic efficacy of drug candidates.

Medicinal Chemistry Applications

-

Anticancer Agents :

- Compounds derived from this compound have been investigated for their anticancer properties. Modifications to the side chains can lead to increased cytotoxicity against cancer cell lines.

- Research indicates that certain derivatives exhibit significant activity against specific cancer types, providing a basis for further development .

-

Antimicrobial Activity :

- Some derivatives have shown promising antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key enzymes or signaling proteins that play a role in the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other Boc-protected amino acids and derivatives with cyano and phenyl groups. Examples include:

- Boc-phenylalanine

- Boc-4-cyano-phenylalanine

- Boc-3-cyano-phenylalanine

Uniqueness

The presence of both the Boc-protected amino group and the cyano group allows for versatile chemical transformations and interactions in various research and industrial contexts .

Biologische Aktivität

2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid (commonly referred to as TBC-CP) is a compound of interest due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores the biological activity of TBC-CP, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

TBC-CP is characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a cyano group on the phenyl ring. Its structure can be represented as follows:

The presence of the cyano group enhances its reactivity and potential interactions with biological targets.

TBC-CP exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : TBC-CP has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it interacts with serine proteases, which play critical roles in various physiological processes including coagulation and inflammation .

- Cellular Signaling Modulation : The compound influences cellular signaling pathways, potentially affecting cell proliferation and apoptosis. This modulation can lead to therapeutic effects in conditions such as cancer and inflammatory diseases .

- Antibacterial Properties : Preliminary studies suggest that TBC-CP may possess antibacterial activity, particularly against strains of Mycobacterium tuberculosis. This is attributed to its ability to interfere with bacterial metabolism .

Biological Activity Data

A summary of key biological activities observed for TBC-CP is presented in the following table:

Case Studies

Several case studies highlight the therapeutic potential of TBC-CP:

- Cancer Therapy : In vitro studies have demonstrated that TBC-CP induces apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

- Tuberculosis Treatment : A study evaluated TBC-CP's efficacy against Mycobacterium tuberculosis. Results indicated that TBC-CP significantly reduced bacterial load in infected macrophages, supporting its role as a potential anti-tuberculosis agent .

- Inflammatory Disorders : Research has shown that TBC-CP can reduce levels of pro-inflammatory cytokines in animal models of inflammation, indicating its potential application in treating autoimmune diseases .

Eigenschaften

IUPAC Name |

3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBLTLXJGNILPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402797 | |

| Record name | N-(tert-Butoxycarbonyl)-4-cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135414-03-8 | |

| Record name | N-(tert-Butoxycarbonyl)-4-cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.